3-Amino-1-(1,3-thiazol-5-yl)butan-1-one
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Overview
Description
3-Amino-1-(1,3-thiazol-5-yl)butan-1-one is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds such as antimicrobial, antiviral, and anticancer agents . The compound’s structure includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
The synthesis of 3-Amino-1-(1,3-thiazol-5-yl)butan-1-one can be achieved through various synthetic routes. One common method involves the reaction of a thiazole derivative with an appropriate amine under controlled conditions . Industrial production methods may involve multi-step synthesis processes that ensure high yield and purity of the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve the desired product.
Chemical Reactions Analysis
3-Amino-1-(1,3-thiazol-5-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and solvents like ethanol or dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Amino-1-(1,3-thiazol-5-yl)butan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 3-Amino-1-(1,3-thiazol-5-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes and receptors . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
3-Amino-1-(1,3-thiazol-5-yl)butan-1-one can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug. These compounds share the thiazole ring structure but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific structure and the potential range of biological activities it exhibits.
Properties
Molecular Formula |
C7H10N2OS |
---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
3-amino-1-(1,3-thiazol-5-yl)butan-1-one |
InChI |
InChI=1S/C7H10N2OS/c1-5(8)2-6(10)7-3-9-4-11-7/h3-5H,2,8H2,1H3 |
InChI Key |
DBHMSLAEULZUAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C1=CN=CS1)N |
Origin of Product |
United States |
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